2-Chloro-4-ethylphenol

Description

Properties

IUPAC Name |

2-chloro-4-ethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQRRCHRJHMSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18980-00-2, 18979-90-3 | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18980-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-chloro-2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloro-4-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6AJS79TJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-4-ethylphenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-ethylphenol

Introduction

2-Chloro-4-ethylphenol is a halogenated aromatic compound belonging to the phenol family. Its structure, featuring a hydroxyl group, a chlorine atom, and an ethyl group on a benzene ring, makes it a molecule of significant interest for researchers, particularly in the fields of synthetic chemistry and drug development. The strategic placement of these functional groups imparts a unique combination of reactivity, lipophilicity, and potential for biological activity. Chlorinated compounds are integral to modern pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market, highlighting the importance of understanding chlorinated intermediates like 2-Chloro-4-ethylphenol.[1][2] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and analytical characterization, designed for scientists and professionals in the chemical and pharmaceutical industries.

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of fundamental physicochemical properties are the bedrock of all subsequent research and development activities. 2-Chloro-4-ethylphenol is identified by the CAS Registry Number 18980-00-2.[3][4][5] Its key properties are summarized below, providing a foundational dataset for experimental design.

Table 1: Chemical Identifiers for 2-Chloro-4-ethylphenol

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-4-ethylphenol | [3] |

| CAS Number | 18980-00-2 | [3][4][5] |

| Molecular Formula | C₈H₉ClO | [3][4] |

| Molecular Weight | 156.61 g/mol | [3] |

| Canonical SMILES | CCC1=CC(=C(C=C1)O)Cl | [3] |

| InChI Key | QNQRRCHRJHMSLF-UHFFFAOYSA-N | [3][4] |

Table 2: Physicochemical Properties of 2-Chloro-4-ethylphenol

| Property | Value | Source / Rationale |

| Physical Form | Liquid | |

| XLogP3 | 3.0 | [3] (Computed) |

| Hydrogen Bond Donor Count | 1 | [3] (Computed) |

| Hydrogen Bond Acceptor Count | 1 | [3] (Computed) |

| Rotatable Bond Count | 1 | [3] (Computed) |

| Water Solubility | Low (predicted) | Insoluble nature noted for similar compounds.[6] |

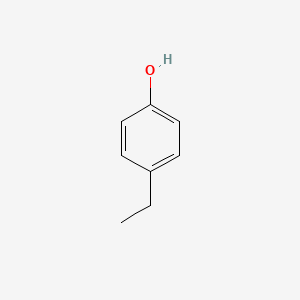

Synthesis and Purification

The synthesis of 2-Chloro-4-ethylphenol is most effectively achieved through the regioselective electrophilic chlorination of 4-ethylphenol. The starting material, 4-ethylphenol, is commercially available and directs incoming electrophiles to the positions ortho to the powerful activating hydroxyl group. The use of a mild chlorinating agent like sulfuryl chloride (SO₂Cl₂) is preferred in a laboratory setting to control the reaction and minimize the formation of dichlorinated byproducts.

Causality in Experimental Design

-

Choice of Starting Material: 4-Ethylphenol is selected because the hydroxyl (-OH) and ethyl (-C₂H₅) groups are ortho, para-directing. Since the para position is blocked by the ethyl group, chlorination is strongly directed to the ortho positions.

-

Choice of Chlorinating Agent: Sulfuryl chloride is often used as a source of electrophilic chlorine. It is more manageable than gaseous chlorine and can provide high yields in the presence of a suitable catalyst or initiator.

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is ideal as it dissolves the starting material without participating in the reaction.

-

Temperature Control: The reaction is typically run at low temperatures (e.g., 0 °C) to enhance selectivity and control the exothermic nature of the chlorination, preventing over-reaction.

Experimental Protocol: Synthesis of 2-Chloro-4-ethylphenol

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: Dissolve 4-ethylphenol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Chlorination: Add sulfuryl chloride (SO₂Cl₂) (1.0 eq), dissolved in DCM, dropwise to the stirred solution over 30 minutes. The causality here is slow addition to maintain temperature and prevent a rapid, uncontrolled reaction.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours). This is a self-validating step to ensure the reaction has gone to completion.

-

Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize the HCl byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or vacuum distillation to yield pure 2-Chloro-4-ethylphenol.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of 2-Chloro-4-ethylphenol.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is critical. A combination of NMR, IR, and Mass Spectrometry provides a detailed electronic and vibrational picture of the molecule, serving as a validation system for its identity and purity.

Table 3: Predicted Spectroscopic Data for 2-Chloro-4-ethylphenol

| Technique | Feature | Predicted Chemical Shift / Range | Rationale / Interpretation |

| ¹H NMR | Phenolic -OH | ~5-6 ppm (s, broad) | Acidic proton, chemical shift is concentration-dependent. |

| Aromatic -CH | 6.8 - 7.2 ppm (m) | Three distinct signals expected for the three aromatic protons. | |

| Ethyl -CH₂- | ~2.6 ppm (q, J ≈ 7.6 Hz) | Methylene protons adjacent to an aromatic ring and a methyl group. | |

| Ethyl -CH₃ | ~1.2 ppm (t, J ≈ 7.6 Hz) | Methyl protons adjacent to a methylene group. | |

| ¹³C NMR | Aromatic C-O | ~150-155 ppm | Carbon atom attached to the highly electronegative oxygen. |

| Aromatic C-Cl | ~120-125 ppm | Carbon atom attached to the chlorine atom. | |

| Aromatic C-H/C-C | ~115-135 ppm | Four other distinct aromatic carbon signals. | |

| Ethyl -CH₂- | ~28 ppm | Aliphatic methylene carbon. | |

| Ethyl -CH₃ | ~15 ppm | Aliphatic methyl carbon. | |

| IR Spec. | O-H stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded phenolic hydroxyl group. |

| C-H stretch (sp²) | 3000-3100 cm⁻¹ | Aromatic C-H bonds. | |

| C-H stretch (sp³) | 2850-2970 cm⁻¹ | Aliphatic C-H bonds of the ethyl group. | |

| C=C stretch | 1450-1600 cm⁻¹ | Aromatic ring vibrations. | |

| C-Cl stretch | 750-850 cm⁻¹ | Carbon-chlorine bond vibration. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 156 | Corresponds to the molecular weight with ³⁵Cl. |

| Isotope Peak (M+2) | m/z = 158 | Characteristic peak for a monochlorinated compound due to the natural abundance of the ³⁷Cl isotope (approx. 1/3 the intensity of M⁺).[7] | |

| Fragmentation | m/z = 141 | Loss of the methyl group (•CH₃). |

Visualization: Key Structural Correlations

Caption: Predicted ¹H NMR signal correlations for 2-Chloro-4-ethylphenol.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2-Chloro-4-ethylphenol is governed by its three functional components: the phenolic hydroxyl group, the aromatic ring, and the chlorine substituent.

-

Acidity of the Phenolic Proton: The hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile, enabling reactions like Williamson ether synthesis (to form ethers) or esterification (to form esters).

-

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strong activating, ortho, para-directing group, while the chlorine atom is a deactivating, ortho, para-directing group. The overall effect is that the ring is activated towards further substitution. The positions ortho to the hydroxyl group (C6) and ortho to the ethyl group (C3) are the most likely sites for subsequent electrophilic attack (e.g., nitration, bromination).

-

Nucleophilic Aromatic Substitution (NAS): The chlorine atom is generally unreactive towards nucleophilic substitution unless under harsh conditions or if the ring is further activated by strong electron-withdrawing groups.

Visualization: Potential Reactivity Map

Caption: Potential reaction pathways for 2-Chloro-4-ethylphenol.

Solubility Profile and Determination

A quantitative understanding of solubility is paramount for applications in drug formulation, reaction engineering, and purification. Based on the "like dissolves like" principle, 2-Chloro-4-ethylphenol, with its significant nonpolar character (XLogP3 = 3.0), is expected to have low solubility in water but good solubility in common organic solvents like ethanol, acetone, and dichloromethane.[3][8]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a gold-standard, self-validating technique for determining equilibrium solubility.[8]

-

Preparation: Add an excess amount of 2-Chloro-4-ethylphenol to several vials, each containing a known volume of a specific solvent (e.g., water, ethanol, ethyl acetate). The visible excess of solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate for 24-48 hours. This extended time ensures the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature for at least 12 hours to allow the excess solid to settle completely.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a filtered syringe. The filter prevents any undissolved solid from being sampled.

-

Quantification: Dilute the sample with a suitable solvent and analyze the concentration using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The calibration curve provides the necessary validation for accurate quantification.

Applications in Research and Development

The utility of 2-Chloro-4-ethylphenol stems from its role as a versatile chemical intermediate.

-

Pharmaceutical Synthesis: As a substituted phenol, it serves as a valuable building block (scaffold) for more complex molecules. The hydroxyl group can be used as a handle for modification, while the chlorine atom can influence the electronic properties and metabolic stability of a final drug candidate. Halogen atoms are known to improve properties like membrane permeability and binding affinity.[2]

-

Agrochemicals: The chlorinated phenol motif is common in herbicides and fungicides. This compound is a potential precursor for the synthesis of new crop protection agents.[9]

-

Antimicrobial and Disinfectant Agents: Phenolic compounds, particularly chlorinated ones, often exhibit antimicrobial properties. While many simpler chlorophenols have been phased out due to environmental concerns, the core structure is still explored for developing specialized biocides.[10][11]

Safety, Handling, and Disposal

As a chlorinated phenol, this compound must be handled with appropriate care. Safety data for structurally related compounds indicate significant hazards.[6][12]

Table 4: Hazard Summary and Handling Precautions

| Category | Recommendation / Information | Source |

| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. | [6][12] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. | [13] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin and eyes. | [6][14] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [6][13] |

| First Aid (Skin) | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention. | [6][12] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention. | [6][13] |

| Disposal | Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations. Waste is classified as hazardous. | [13] |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29355, 2-Chloro-4-ethylphenol. Retrieved from [Link].

-

NIST. (n.d.). Phenol, 2-chloro-4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

NIST. (n.d.). Phenol, 2-chloro-4-ethyl-. In NIST Chemistry WebBook (Gas Chromatography). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29357, 4-Chloro-2-Ethylphenol. Retrieved from [Link].

-

CPAChem. (2023). Safety data sheet. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14851, 2-Chloro-4-methylphenol. Retrieved from [Link].

- Google Patents. (n.d.). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.

-

Chegg.com. (2020). Solved Which of the following is 2-chloro-4-ethylphenol?. Retrieved from [Link].

-

University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link].

-

ChemComplete. (2020, March 12). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8 [Video]. YouTube. Retrieved from [Link].

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link].

-

meriSTEM. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube. Retrieved from [Link].

-

SIELC Technologies. (2018). 2-Chloro-4-ethylphenol. Retrieved from [Link].

-

SpectraBase. (n.d.). 2-Chloro-4-methyl-phenol - Optional[13C NMR]. Retrieved from [Link].

-

Kiper, R. A. (n.d.). Properties of substance: 4-ethylphenol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7074, 2-Chloro-4-Phenylphenol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31242, 4-Ethylphenol. Retrieved from [Link].

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 125-151. Retrieved from [Link].

-

Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link].

-

Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 125-151. Retrieved from [Link].

-

European Chemicals Agency. (n.d.). Diiron trioxide - Registration Dossier. Retrieved from [Link].

-

Gonzalez-Alvarez, M., et al. (2025). A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. ResearchGate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7245, 2-Chlorophenol. Retrieved from [Link].

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-ethylphenol | C8H9ClO | CID 29355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 2-chloro-4-ethyl- [webbook.nist.gov]

- 5. Phenol, 2-chloro-4-ethyl- [webbook.nist.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. lehigh.edu [lehigh.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. 2-Chloro-4-Phenylphenol | C12H9ClO | CID 7074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cpachem.com [cpachem.com]

- 13. fishersci.ie [fishersci.ie]

- 14. sigmaaldrich.com [sigmaaldrich.com]

2-Chloro-4-ethylphenol CAS number 18980-00-2

An In-depth Technical Guide to 2-Chloro-4-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-ethylphenol is a halogenated aromatic organic compound. As a substituted phenol, its chemical properties and potential applications are of significant interest in various fields, including the synthesis of pharmaceuticals and crop protection agents.[1] This guide provides a comprehensive technical overview of its chemical identity, synthesis, analytical methodologies, and safety considerations, designed to equip researchers with the foundational knowledge required for its effective application and handling.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, reactivity, and behavior in various analytical and biological systems.

Chemical Identity

-

CAS Number : 18980-00-2[2]

-

Molecular Formula : C₈H₉ClO[2]

-

Molecular Weight : 156.61 g/mol [3]

-

IUPAC Name : 2-chloro-4-ethylphenol[3]

Physicochemical Data

The properties of 2-Chloro-4-ethylphenol are summarized in the table below. These values are critical for designing experimental conditions, from solvent selection in synthesis to mobile phase composition in chromatography.

| Property | Value | Source |

| Physical Form | Liquid | |

| Density | 1.18 g/cm³ | [4] |

| LogP (Octanol-Water Partition Coefficient) | 3.18 | [5] |

| Molecular Weight (Monoisotopic) | 156.0341926 Da | [3] |

| Kovats Retention Index (Standard non-polar column) | 1374 | [3][6] |

Chemical Structure

The structural arrangement of the chloro and ethyl groups on the phenol ring dictates the molecule's reactivity and steric profile.

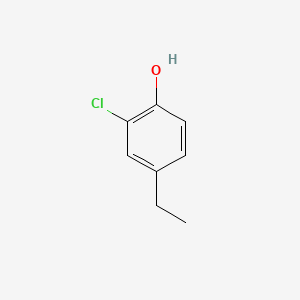

Caption: Structure of 2-Chloro-4-ethylphenol.

Synthesis and Manufacturing

While multiple synthetic routes may exist, the direct chlorination of 4-ethylphenol is a common and logical approach. The key to a successful synthesis lies in controlling the regioselectivity of the chlorination to favor substitution at the ortho position relative to the hydroxyl group, which is a powerful ortho-, para-director.

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis of 2-Chloro-4-ethylphenol from 4-ethylphenol is an example of electrophilic aromatic substitution. The hydroxyl group of the phenol activates the ring, directing the incoming electrophile (chlorine) primarily to the positions ortho to it. Since the para position is already occupied by the ethyl group, the primary product is the desired 2-chloro isomer.

The choice of a catalyst system is critical for achieving high yield and selectivity. A patented process highlights the use of a dual catalyst system comprising a Lewis acid and a diaryl sulphide.[1] This system enhances the reaction rate and can improve isomeric selectivity, minimizing the formation of dichlorinated or other isomeric byproducts.[1]

Caption: General workflow for the synthesis of 2-Chloro-4-ethylphenol.

Laboratory-Scale Synthesis Protocol

This protocol is a generalized procedure based on established methods for the chlorination of phenols.[1]

Disclaimer: This protocol must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-Ethylphenol

-

Chlorinating agent (e.g., sulfuryl chloride)

-

Lewis acid catalyst (e.g., AlCl₃)

-

Diaryl sulphide co-catalyst (e.g., diphenyl sulfide)

-

Anhydrous, non-polar solvent (e.g., dichloromethane)

-

Aqueous sodium bicarbonate solution (5%)

-

Aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).

-

Dissolution: Dissolve 4-ethylphenol and the catalyst system (Lewis acid and diaryl sulphide) in the anhydrous solvent within the flask.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the reaction rate and minimize side reactions.

-

Addition of Chlorinating Agent: Add the chlorinating agent (e.g., sulfuryl chloride) dropwise from the dropping funnel to the stirred solution over 30-60 minutes, maintaining the low temperature.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a beaker of cold water or ice.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and finally brine. The bicarbonate wash neutralizes any remaining acidic components.

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or column chromatography to isolate pure 2-Chloro-4-ethylphenol.

Analytical Methodologies

Accurate identification and quantification of 2-Chloro-4-ethylphenol are essential for quality control, reaction monitoring, and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

Method Performance Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the sample matrix, required sensitivity, and available equipment. For many chlorophenols, both methods are robust, though GC often requires derivatization to improve volatility and peak shape.[7]

| Parameter | HPLC-DAD | GC-MS / GC-FID |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase. |

| Sample Derivatization | Not typically required. | May be required for improved volatility and sensitivity (e.g., acetylation, PFBBr derivatization).[7] |

| Typical Column | Reverse Phase (e.g., C18, Newcrom R1).[5] | Fused-silica capillary (e.g., DB-5).[7] |

| Detector | Diode Array Detector (DAD) or UV-Vis. | Mass Spectrometer (MS) or Flame Ionization Detector (FID).[7] |

| Advantages | Simplicity, reduced sample preparation, suitable for less volatile compounds. | High resolution, high sensitivity (especially with MS), structural confirmation. |

Protocol: HPLC Analysis of 2-Chloro-4-ethylphenol

This protocol outlines a general reverse-phase HPLC method for the analysis of 2-Chloro-4-ethylphenol.[5]

Instrumentation & Conditions:

-

HPLC System: Standard system with a pump, autosampler, column oven, and Diode Array Detector (DAD).

-

Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[5] The organic modifier (acetonitrile) elutes the analyte, while the aqueous component provides polarity. The acid improves peak shape by suppressing the ionization of the phenolic hydroxyl group.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 30 °C.

-

Detection: DAD monitoring at the maximum absorbance wavelength for the analyte.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of 2-Chloro-4-ethylphenol in the mobile phase or acetonitrile. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.

-

System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the calibration standards, followed by the samples.

-

Quantification: Identify the analyte peak by its retention time compared to the standard. Construct a calibration curve by plotting peak area against concentration for the standards and use it to determine the concentration in the samples.

Caption: Workflow for HPLC-DAD analysis of 2-Chloro-4-ethylphenol.

Applications in Research and Development

Substituted chlorophenols are valuable intermediates in organic synthesis. 2-Chloro-4-ethylphenol serves as a precursor for more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its structure provides multiple reaction sites:

-

The hydroxyl group: Can be alkylated or acylated to form ethers and esters.

-

The aromatic ring: Can undergo further electrophilic substitution, although the existing substituents will influence the position of new groups.

-

The chloro group: Can be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions.

While specific applications for 2-Chloro-4-ethylphenol are not widely documented in public literature, related compounds like 2-chloro-4-methylphenol are used as antimicrobial agents, preservatives, and disinfectants.[8] This suggests potential utility for 2-Chloro-4-ethylphenol in similar biocidal applications, pending further toxicological and efficacy studies.

Toxicology and Safety

Handling 2-Chloro-4-ethylphenol requires strict adherence to safety protocols. Data for this specific isomer is limited, but the toxicological profile can be inferred from related chlorophenols and its structural alerts.[9][10]

GHS Hazard Classification

Based on data for the isomeric 4-Chloro-2-ethylphenol, the following hazards are anticipated[11]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

Handling and Safety Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid skin contact.[13]

-

Respiratory Protection: If ventilation is inadequate or if aerosols/mists are generated, use a NIOSH-approved respirator.

-

-

Handling: Do not breathe mist, vapors, or spray.[12] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Store away from incompatible materials such as strong oxidizing agents and acids.

Environmental Fate

Chlorophenols are recognized as environmental pollutants due to their toxicity and persistence.[14] The environmental degradation of 2-Chloro-4-ethylphenol is expected to proceed via microbial pathways, similar to other chlorophenols.[15] Bacteria can degrade these compounds through mechanisms that involve initial hydroxylation and/or reductive dehalogenation, followed by ring cleavage to yield intermediates that can enter central metabolic pathways.[15][16]

Conclusion

2-Chloro-4-ethylphenol (CAS 18980-00-2) is a key chemical intermediate with significant potential in synthetic chemistry. A comprehensive understanding of its properties, synthesis, and analytical characterization, coupled with a rigorous approach to safety and handling, is paramount for its successful application in research and development. This guide serves as a foundational resource for scientists and professionals working with this compound.

References

-

SIELC Technologies. (2018). 2-Chloro-4-ethylphenol. [Link]

-

NIST. Phenol, 2-chloro-4-ethyl-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. 2-Chloro-4-ethylphenol. PubChem Compound Database. [Link]

-

NIST. Phenol, 2-chloro-4-ethyl-. NIST Chemistry WebBook, Gas Chromatography. [Link]

-

National Center for Biotechnology Information. 4-Chloro-2-Ethylphenol. PubChem Compound Database. [Link]

-

Local Pharma Guide. CAS NO. 18980-00-2 | 2-chloro-4-ethylphenol | C8H9ClO. [Link]

-

U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]

-

ScienceLab.com. Material Safety Data Sheet 2,4-Dichlorophenol. [Link]

-

Arora, P. K., & Jain, R. K. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13, 77. [Link]

- Google Patents.

-

Chulalongkorn University. Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. [Link]

-

Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-204. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Chlorophenols. [Link]

-

Wikipedia. 4-Ethylphenol. [Link]

-

Arora, P. K., & Jain, R. K. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 78(23), 8340–8344. [Link]

-

Arora, P. K., & Jain, R. K. (2011). Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon. Current Microbiology, 63(6), 568–573. [Link]

-

Arora, P. K., & Jain, R. K. (2011). Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. PubMed. [Link]

-

Al-Maqdi, K. A., et al. (2022). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Journal of Fungi, 8(9), 920. [Link]

-

NIST. Phenol, 2-chloro-4-methyl-. NIST Chemistry WebBook, Mass spectrum (electron ionization). [Link]

-

PrepChem.com. Preparation of 2-chloro-4-(chloromethyl)phenol. [Link]

-

NIST. Phenol, 2-chloro-4-methyl-. NIST Chemistry WebBook, IR Spectrum. [Link]

-

U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorophenols. [Link]

-

National Center for Biotechnology Information. 4-Ethylphenol. PubChem Compound Database. [Link]

-

Olaniran, A. O., et al. (2013). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 2013, 460215. [Link]

- Google Patents.

-

NICNAS. (2014). Ethylphenols: Human health tier II assessment. [Link]

-

PrepChem.com. Synthesis of m-ethylphenol. [Link]

Sources

- 1. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 2. Phenol, 2-chloro-4-ethyl- [webbook.nist.gov]

- 3. 2-Chloro-4-ethylphenol | C8H9ClO | CID 29355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-Chloro-4-ethylphenol | SIELC Technologies [sielc.com]

- 6. Phenol, 2-chloro-4-ethyl- [webbook.nist.gov]

- 7. settek.com [settek.com]

- 8. Page loading... [wap.guidechem.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Chloro-2-Ethylphenol | C8H9ClO | CID 29357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 15. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4-ethylphenol

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and analytical characterization of 2-Chloro-4-ethylphenol. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical data with practical, field-proven methodologies. We delve into the causal relationships behind synthetic strategies and the logic of spectroscopic interpretation to provide a holistic understanding of this chlorinated phenol derivative. All data and protocols are substantiated with citations from authoritative sources to ensure scientific integrity.

Introduction

2-Chloro-4-ethylphenol is a substituted aromatic compound belonging to the class of chlorophenols. These compounds are significant as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The precise arrangement of the chloro, ethyl, and hydroxyl functional groups on the benzene ring dictates the molecule's reactivity, physicochemical properties, and biological activity. Understanding its molecular structure is therefore paramount for its effective utilization in research and development. This guide offers an in-depth exploration, beginning with its fundamental identity and properties, moving through its chemical synthesis, and culminating in a detailed workflow for its structural verification using modern spectroscopic techniques.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its identity through standardized nomenclature and to quantify its physical properties.

Nomenclature and Identifiers:

-

Canonical SMILES: CCC1=CC(=C(C=C1)O)Cl[1]

The molecular structure, depicted below, consists of a phenol ring substituted with a chlorine atom at position 2 (ortho to the hydroxyl group) and an ethyl group at position 4 (para to the hydroxyl group).

Caption: 2D Structure of 2-Chloro-4-ethylphenol.

Physicochemical Data Summary

The physical properties of 2-Chloro-4-ethylphenol are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 156.61 g/mol | [1][4] |

| Physical Form | Liquid | [2] |

| Density (Predicted) | 1.18 g/cm³ | [5] |

| LogP (Predicted) | 3.18 | [4] |

| Purity (Typical) | ≥96% | [2] |

Synthesis and Mechanistic Considerations

A common and logical route to 2-Chloro-4-ethylphenol is the electrophilic chlorination of 4-ethylphenol. The regioselectivity of this reaction is a key consideration.

Causality of the Synthetic Route:

The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. Since the para position is blocked by the ethyl group, incoming electrophiles are directed to the positions ortho to the hydroxyl group (positions 2 and 6). The ethyl group also directs to its ortho positions (3 and 5). The powerful activating and directing effect of the hydroxyl group dominates, favoring substitution at the C2 and C6 positions. The introduction of a single chlorine atom typically occurs at the C2 position due to a combination of electronic effects and steric hindrance.

A patent for the synthesis of the related 2-chloro-4-methylphenol describes using a chlorinating agent like sulfuryl chloride in the presence of a Lewis acid and a diaryl sulphide catalyst system to achieve high regioselectivity and yield[6]. This approach minimizes the formation of the dichlorinated byproduct.

Detailed Experimental Protocol: Synthesis of 2-Chloro-4-ethylphenol

This protocol is a representative method based on established chemical principles for the chlorination of phenols.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve 4-ethylphenol (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq) in the same solvent to the stirred mixture via the dropping funnel over a period of 1 hour. Rationale: Slow addition at low temperature helps to control the exothermic reaction and improve selectivity, minimizing over-chlorination.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding distilled water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to remove acidic impurities) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure 2-Chloro-4-ethylphenol.

Caption: Workflow for the synthesis and purification of 2-Chloro-4-ethylphenol.

Spectroscopic and Analytical Characterization

Structural elucidation and confirmation are achieved by synthesizing data from multiple spectroscopic techniques. Each method provides unique, complementary information about the molecule's framework and functional groups.

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency / m/z | Assignment & Rationale |

| ¹H NMR | Aromatic H (C5-H) | ~7.1 ppm (d) | Ortho-coupled to C6-H. |

| Aromatic H (C6-H) | ~6.9 ppm (dd) | Ortho-coupled to C5-H, meta-coupled to C3-H. | |

| Aromatic H (C3-H) | ~6.7 ppm (d) | Meta-coupled to C6-H. | |

| Hydroxyl H (-OH) | ~5.0-6.0 ppm (s, br) | Broad due to hydrogen bonding and exchange. | |

| Methylene H (-CH₂-) | ~2.6 ppm (q) | Quartet due to coupling with methyl protons. | |

| Methyl H (-CH₃) | ~1.2 ppm (t) | Triplet due to coupling with methylene protons. | |

| ¹³C NMR | Aromatic C-O | ~150-155 ppm | Quaternary carbon attached to electronegative oxygen. |

| Aromatic C-Et | ~135-140 ppm | Quaternary carbon attached to the ethyl group. | |

| Aromatic C-H | ~127-130 ppm | Aromatic CH carbons. | |

| Aromatic C-Cl | ~120-125 ppm | Quaternary carbon attached to chlorine. | |

| Methylene C (-CH₂-) | ~28 ppm | Aliphatic carbon. | |

| Methyl C (-CH₃) | ~16 ppm | Aliphatic carbon. | |

| IR Spec. | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of phenolic hydroxyl group hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Stretching vibration of sp² C-H bonds. | |

| Aliphatic C-H Stretch | 2850-2970 cm⁻¹ | Stretching vibrations of sp³ C-H bonds in the ethyl group. | |

| Aromatic C=C Bending | 1500-1600 cm⁻¹ | Skeletal vibrations of the benzene ring. | |

| C-O Stretch | 1200-1260 cm⁻¹ | Stretching of the phenol C-O bond. | |

| C-Cl Stretch | 700-800 cm⁻¹ | Stretching of the C-Cl bond. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z 156 | Corresponds to the molecular weight for ³⁵Cl isotope. |

| Isotope Peak [M+2]⁺ | m/z 158 | Characteristic peak for chlorine due to the natural abundance of the ³⁷Cl isotope (~32.5% of ³⁵Cl). The M:M+2 ratio is approximately 3:1. | |

| Major Fragment | m/z 141 | Loss of the methyl group (-CH₃). |

Note: Predicted NMR shifts are based on analogous structures like 4-ethylphenol and 2-chloro-4-methylphenol. Actual values may vary based on solvent and experimental conditions.[7][8]

Caption: Logical workflow for the structural elucidation of 2-Chloro-4-ethylphenol.

Applications and Safety Profile

Potential Applications:

While specific large-scale applications for 2-Chloro-4-ethylphenol are not broadly documented in public literature, its structure makes it a valuable intermediate. Analogous compounds like 2-chloro-4-methylphenol are used as antimicrobial agents, disinfectants, and precursors in the synthesis of more complex molecules[9]. By extension, 2-Chloro-4-ethylphenol serves as a versatile building block for introducing the 2-chloro-4-ethylphenyl moiety into target molecules in the pharmaceutical and crop protection industries.

Safety and Handling:

As a chlorinated phenol, 2-Chloro-4-ethylphenol must be handled with appropriate care. Safety data for structurally similar compounds provide a strong basis for its handling protocol.

-

Hazard Classification: Based on related compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation[10][11]. It may also cause respiratory irritation[11].

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles (EN 166), and a lab coat. Ensure work is conducted in a well-ventilated area or a chemical fume hood[12].

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention[12].

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Get medical attention[12].

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[12].

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing[12].

-

-

Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations[12].

Conclusion

This guide has provided a detailed technical overview of 2-Chloro-4-ethylphenol, grounded in established scientific principles and supported by authoritative data. We have detailed its molecular identity, outlined a logical synthetic pathway with mechanistic justification, and presented a comprehensive analytical workflow for structural confirmation. The combination of its physicochemical properties and reactive functional groups makes it a compound of interest for synthetic chemists. Adherence to the outlined safety protocols is essential for its handling. This document serves as a foundational resource for any scientist or researcher intending to work with or develop applications for this molecule.

References

- ChemicalBook. (n.d.). 2-CHLORO-4,5-DIMETHYLPHENOL(1124-04-5) 13C NMR spectrum.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-ethylphenol. PubChem. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2-Chloro-4-ethylphenol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Thermo Fisher Scientific. (2010, June 4). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Chloro-4-nitrophenol.

- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.

- CPAChem. (2023, December 5). Safety data sheet.

- ChemicalBook. (n.d.). 2-CHLORO-4-PHENYLPHENOL(92-04-6) IR2 spectrum.

- ChemicalBook. (n.d.). 2-CHLORO-4-PHENYLPHENOL(92-04-6) 13C NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from The Royal Society of Chemistry website.

-

ResearchGate. (n.d.). Figure S7: 1 H NMR of 4´-ethylphenol. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-4-methyl-. NIST Chemistry WebBook.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methylphenol. PubChem. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-4-methyl- Mass spectrum (electron ionization). NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 2-CHLORO-4-PHENYLPHENOL(92-04-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-CHLORO-4-METHYLPHENOL(6640-27-3) 1H NMR spectrum.

- Google Patents. (n.d.). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.

- American Chemical Society. (n.d.). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst.

-

PrepChem.com. (n.d.). Preparation of 2-chloro-4-(chloromethyl)phenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethylphenol. PubChem. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-ethylphenol | C8H9ClO | CID 29355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-4-ethylphenol | 18980-00-2 [sigmaaldrich.com]

- 3. Phenol, 2-chloro-4-ethyl- [webbook.nist.gov]

- 4. 2-Chloro-4-ethylphenol | SIELC Technologies [sielc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-ethylphenol

Introduction: The Strategic Importance of 2-Chloro-4-ethylphenol

2-Chloro-4-ethylphenol is a substituted phenolic compound of significant interest in the fields of medicinal chemistry and agrochemical development.[1] Its molecular architecture, featuring a chlorinated aromatic ring, a hydroxyl group, and an ethyl substituent, provides a versatile scaffold for building more complex molecules. The chlorine atom acts as a crucial directing group and modulates the electronic properties of the ring, while the phenolic hydroxyl offers a reactive handle for etherification, esterification, and other key transformations. This guide provides a detailed exploration of the principal synthetic pathway to 2-Chloro-4-ethylphenol, grounded in established chemical principles and supported by detailed experimental protocols for researchers and drug development professionals.

Primary Synthesis Pathway: Regioselective Chlorination of 4-Ethylphenol

The most direct and industrially scalable route to 2-Chloro-4-ethylphenol is the electrophilic aromatic substitution of the readily available precursor, 4-ethylphenol.[2][3][4] The underlying principle of this synthesis is the powerful activating and directing effect of the hydroxyl group on the phenol ring.

Mechanistic Rationale and Causality

The hydroxyl (-OH) group is a potent activating group in electrophilic aromatic substitution, meaning it increases the rate of reaction compared to benzene. It is also a strong ortho, para-director. In the case of 4-ethylphenol, the para position is occupied by the ethyl group. Consequently, electrophilic attack is predominantly directed to the two equivalent ortho positions (C2 and C6).[5]

The key to a successful synthesis is achieving high regioselectivity for mono-chlorination at the C2 position while minimizing the formation of byproducts such as 2,6-dichloro-4-ethylphenol. The choice of chlorinating agent and catalyst is therefore critical to modulate reactivity and enhance selectivity. While elemental chlorine can be used, it is often less selective.[6][7] Sulfuryl chloride (SO₂Cl₂) is frequently preferred in laboratory and industrial settings as it is a liquid that is easier to handle and can offer improved selectivity.[6]

To further enhance selectivity and drive the reaction to completion, a catalyst system is employed. A patented process for the analogous synthesis of 2-chloro-4-methylphenol demonstrates exceptionally high selectivity and yield by using a dual catalyst system composed of a Lewis acid (e.g., AlCl₃ or FeCl₃) and a diaryl sulphide.[8][9] This system effectively controls the electrophilicity of the chlorinating species, favoring the desired mono-chlorination.

Visualizing the Synthesis Pathway

Caption: Reaction scheme for the synthesis of 2-Chloro-4-ethylphenol.

Detailed Experimental Protocol

This protocol is adapted from a highly selective, high-yield process developed for the synthesis of 2-chloro-4-methylphenol and is directly applicable to the ethyl analogue.[8][10]

Materials and Reagents:

-

4-Ethylphenol (98%+)

-

Sulfuryl chloride (SO₂Cl₂)

-

Iron(III) chloride (FeCl₃), anhydrous

-

Diphenyl sulfide

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reactor Setup: A 500 mL, three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts). The entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen).

-

Reactant Charging: Charge the flask with 4-ethylphenol (e.g., 122.17 g, 1.0 mol) and anhydrous dichloromethane (200 mL). Stir the mixture until the phenol is completely dissolved.

-

Catalyst Addition: To the solution, add anhydrous iron(III) chloride (1.0 g, 0.62 mol%) and diphenyl sulfide (1.0 g, 0.54 mol%).

-

Chlorination: Begin cooling the reaction mixture to 0-5°C using an ice bath. Slowly add sulfuryl chloride (141.7 g, 1.05 mol) dropwise from the dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting 4-ethylphenol is consumed (<1% remaining).

-

Work-up:

-

Carefully quench the reaction by slowly adding 100 mL of cold water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid) and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the dichloromethane solvent using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield 2-Chloro-4-ethylphenol as a clear liquid or low-melting solid.

-

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation: Performance Comparison

The choice of catalyst and reaction conditions significantly impacts the outcome. The following table, based on data from the analogous synthesis of 2-chloro-4-methylphenol, illustrates the high selectivity achievable with the described catalyst system.[8]

| Catalyst System | Starting Material Conversion | Product Selectivity (%) | Major Impurities |

| FeCl₃ / Diphenyl Sulfide | >98% | 96.0% | Unreacted starting material, Dichloro-isomers |

| AlCl₃ / Diphenyl Sulfide | >98% | 96.4% | Unreacted starting material, Dichloro-isomers |

| No Catalyst | Lower | Poor | Significant mix of ortho-, para-, and dichloro- products |

Product Validation and Quality Control

To ensure the identity and purity of the synthesized 2-Chloro-4-ethylphenol, a suite of analytical techniques is required.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight. The mass spectrum should show a molecular ion peak (M+) at m/z 156 and a characteristic M+2 peak at m/z 158 with an approximate 3:1 ratio, indicative of the presence of one chlorine atom.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): An effective method for determining purity, often using a reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid.[12]

Conclusion

The regioselective chlorination of 4-ethylphenol stands as the most efficient and scalable method for the synthesis of 2-Chloro-4-ethylphenol. The key to achieving high yield and purity lies in the careful control of reaction conditions and the use of a sophisticated catalyst system, such as a Lewis acid paired with a diaryl sulphide, to modulate reactivity and direct the electrophilic substitution. The detailed protocol and workflow provided in this guide offer a robust and validated framework for the successful laboratory-scale production of this valuable chemical intermediate, enabling further research and development in the pharmaceutical and agrochemical sectors.

References

-

2-Chloro-4-ethylphenol - SIELC Technologies. (2018-05-16). SIELC Technologies. [Link]

-

Process for the preparation of 2-chloro-4-methylphenol. (US5847236A). Google Patents. [Link]

-

2-Chloro-4-ethylphenol | C8H9ClO | CID 29355. PubChem, National Institutes of Health. [Link]

-

Phenol, 2-chloro-4-ethyl-. NIST WebBook. [Link]

-

4-Ethylphenol | 123-07-9. ChemicalBook. [Link]

-

4-Ethylphenol CAS#: 123-07-9. ChemicalBook. [Link]

-

KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS.* Water Research. [Link]

-

2-Chloro-4-methylphenol preparation. (GB2305915A). Google Patents. [Link]

-

Synthetic method of 2-chloro-4-aminophenol. (CN103130657A). Google Patents. [Link]

-

2-chloro-4-ethylphenol | 18980-00-2. Sigma-Aldrich. [Link]

-

Commercially Important Chlorinated Phenols. Encyclopedia.pub. [Link]

-

Process for the preparation of 2-chloro-4-methylphenol. (DE19536846A1). Google Patents. [Link]

-

Application Notes and Protocols: 2-Chloro-4-(hydroxymethyl)phenol in Agrochemical Synthesis. Benchchem. [Link]

-

4-Ethylphenol | C8H10O | CID 31242. PubChem, National Institutes of Health. [Link]

-

Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol. (CN103435453A). Google Patents. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Ethylphenol | 123-07-9 [chemicalbook.com]

- 3. 4-Ethylphenol CAS#: 123-07-9 [m.chemicalbook.com]

- 4. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gfredlee.com [gfredlee.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol - Google Patents [patents.google.com]

- 8. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 9. GB2305915A - 2-Chloro-4-methylphenol preparation - Google Patents [patents.google.com]

- 10. DE19536846A1 - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 11. Phenol, 2-chloro-4-ethyl- [webbook.nist.gov]

- 12. 2-Chloro-4-ethylphenol | SIELC Technologies [sielc.com]

Introduction: Defining 2-Chloro-4-ethylphenol

An In-depth Technical Guide to 2-Chloro-4-ethylphenol: Properties, Synthesis, and Applications for Scientific Professionals

2-Chloro-4-ethylphenol is a substituted phenolic compound characterized by a chlorine atom and an ethyl group attached to the benzene ring. As a halogenated phenol, it serves as a versatile chemical intermediate and building block in organic synthesis. Its precise IUPAC name is 2-chloro-4-ethylphenol .[1][2] The substitution pattern—with the hydroxyl group at position 1, chlorine at position 2, and the ethyl group at position 4—confers specific chemical reactivity and physical properties that are of interest to researchers in synthetic chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, analytical characterization, potential applications in drug development, and critical safety protocols.

Chemical Identity and Key Identifiers

A clear understanding of a compound's identity is foundational for any research application. The following table summarizes the key identifiers for 2-Chloro-4-ethylphenol.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-chloro-4-ethylphenol | [1][2] |

| CAS Number | 18980-00-2 | [1][2][3] |

| Molecular Formula | C₈H₉ClO | [1][2][3] |

| Molecular Weight | 156.61 g/mol | [1] |

| InChI Key | QNQRRCHRJHMSLF-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCC1=CC(=C(C=C1)O)Cl | [1] |

| Synonyms | Phenol, 2-chloro-4-ethyl- | [1][2][3] |

Part 1: Physicochemical and Spectroscopic Properties

The utility of a chemical compound in experimental work is largely dictated by its physical and chemical properties. While comprehensive experimental data for 2-Chloro-4-ethylphenol is not extensively published, the following table includes computed properties and available experimental data, which serve as a reliable guide for laboratory use.

| Property | Value | Details / Source(s) |

| Physical State | Liquid | Based on supplier information for similar compounds. |

| Molecular Weight | 156.609 g/mol | NIST.[2][3] |

| Hydrogen Bond Donors | 1 | Computed by Cactvs.[1] |

| Hydrogen Bond Acceptors | 1 | Computed by Cactvs.[1] |

| Rotatable Bond Count | 1 | Computed by Cactvs.[1] |

| XLogP3 | 3.0 | A measure of lipophilicity, computed by XLogP3.[1] |

| Kovats Retention Index | 1374 | For gas chromatography on a standard non-polar column.[1][2] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-4-ethylphenol is most effectively achieved through the electrophilic aromatic substitution of 4-ethylphenol. This approach is favored due to the high regioselectivity imparted by the existing substituents on the aromatic ring.

Causality of the Synthetic Strategy

The choice of 4-ethylphenol as the starting material is a logical one based on fundamental principles of organic chemistry. The hydroxyl (-OH) group is a potent activating group and an ortho, para-director. The ethyl (-CH₂CH₃) group is also an activating, ortho, para-director, albeit weaker than the hydroxyl group. In 4-ethylphenol, the para position relative to the hydroxyl group is blocked by the ethyl group. Consequently, electrophilic attack is overwhelmingly directed to the positions ortho to the powerful hydroxyl activator, namely C2 and C6. This inherent electronic preference allows for a highly selective chlorination at the C2 position, minimizing the formation of unwanted isomers and simplifying downstream purification.

Experimental Protocol: Chlorination of 4-Ethylphenol

This protocol is adapted from established methods for the selective chlorination of similar substituted phenols, such as 4-methylphenol.[4][5] It is designed as a self-validating workflow, concluding with purification and characterization steps to confirm the identity and purity of the final product.

Materials:

-

4-Ethylphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM, anhydrous)

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-ethylphenol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Cautiously add a catalytic amount of anhydrous aluminum chloride (approx. 0.05 eq) to the stirred solution.

-

Chlorination: Add sulfuryl chloride (1.05 eq) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The use of sulfuryl chloride is often preferred over chlorine gas in a laboratory setting for its ease of handling.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup and Quenching: Upon completion, slowly quench the reaction by adding cold 1 M HCl to neutralize the Lewis acid catalyst. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 2-Chloro-4-ethylphenol by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Visualization

Caption: Synthesis workflow for 2-Chloro-4-ethylphenol.

Part 3: Analytical Characterization Techniques

To ensure the synthesized compound meets the required specifications for research or development, a suite of analytical techniques must be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an indispensable tool for assessing the purity of 2-Chloro-4-ethylphenol and confirming its molecular weight. The NIST Chemistry WebBook reports a Kovats retention index of 1374 on a non-polar column, which can be used as a reference point for identification.[2] The mass spectrum will show a characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in an approximate 3:1 ratio) with a molecular ion peak corresponding to its molecular weight of ~156.6 g/mol .[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. The spectrum for 2-Chloro-4-ethylphenol is expected to show signals for the aromatic protons, the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons, and the phenolic hydroxyl (-OH) proton.

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms. The spectrum should display eight unique signals corresponding to the carbons in the molecule, providing definitive structural confirmation.[7]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum will be characterized by a broad absorption band for the O-H stretch of the phenol group and distinct peaks in the aromatic region corresponding to the C-H and C=C bonds of the substituted benzene ring.

Part 4: Applications in Research and Drug Development

While 2-Chloro-4-ethylphenol is not itself an active pharmaceutical ingredient, its structure makes it a relevant intermediate and building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[8] The incorporation of chlorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's biological and physical properties.[9][10]

The Role of Chlorination in Drug Design:

-

Increased Lipophilicity: The chlorine atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its volume of distribution.

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body.

-

Binding Interactions: A chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.

Given these principles, 2-Chloro-4-ethylphenol represents a valuable scaffold. Its phenolic hydroxyl group can be used for ether or ester linkages, while the aromatic ring can undergo further functionalization, making it a versatile starting point for generating libraries of novel compounds for high-throughput screening in drug discovery programs.[11]

Part 5: Safety, Handling, and Toxicology

As a chlorinated phenol, 2-Chloro-4-ethylphenol must be handled with appropriate caution. Data from structurally similar compounds indicate that it should be treated as a hazardous substance.[12][13]

Hazard Profile:

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[12][13]

-

Corrosivity: Causes severe skin burns and serious eye damage.[12]

-

Environmental Hazard: May be harmful to the aquatic environment.[12]

Recommended Handling and Safety Protocols:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If ventilation is inadequate, use a certified respirator.

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases, acid chlorides, and oxidizing agents.[12]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

Trustworthiness and Self-Validation: The protocols and information presented herein are synthesized from authoritative chemical databases and safety data sheets for analogous compounds. However, it is imperative for the researcher to always consult the specific, most current Safety Data Sheet (SDS) provided by the manufacturer before handling 2-Chloro-4-ethylphenol.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29355, 2-Chloro-4-ethylphenol. PubChem. [Link]

-

NIST (National Institute of Standards and Technology). Phenol, 2-chloro-4-ethyl-. NIST Chemistry WebBook. [Link]

-

NIST (National Institute of Standards and Technology). Phenol, 2-chloro-4-ethyl- (Structure). NIST Chemistry WebBook. [Link]

-

ScienceLab.com. Material Safety Data Sheet: Phenol. ScienceLab.com. [Link]

-

Fisher Scientific. Safety Data Sheet: 4-Chloro-3-ethylphenol. Thermo Fisher Scientific. [Link]

- Beck, G., et al. (1998). Process for the preparation of 2-chloro-4-methylphenol.

-

NIST (National Institute of Standards and Technology). Phenol, 2-chloro-4-methyl- (Mass Spectrum). NIST Chemistry WebBook. [Link]

-

SpectraBase. 2-Chloro-4-methyl-phenol [13C NMR]. Wiley. [Link]

- Beck, G., et al. (1997). Process for the preparation of 2-chloro-4-methylphenol.

-

Reddy, T., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Reddy, T., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

- Ihara, H., et al. (1991). Process for preparing 2-chloro-4-fluorophenol.

-

IntuitionLabs. Software Applications in the Drug Development Lifecycle. IntuitionLabs. [Link]

Sources

- 1. 2-Chloro-4-ethylphenol | C8H9ClO | CID 29355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 2-chloro-4-ethyl- [webbook.nist.gov]

- 3. Phenol, 2-chloro-4-ethyl- [webbook.nist.gov]

- 4. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 5. DE19536846A1 - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 6. Phenol, 2-chloro-4-methyl- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. intuitionlabs.ai [intuitionlabs.ai]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-ethylphenol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract